Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140224
InChI: InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3
SMILES:
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate

CAS No.:

Cat. No.: VC18140224

Molecular Formula: C15H23NO2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate -

Specification

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
IUPAC Name tert-butyl 2-[4-(3-aminopropyl)phenyl]acetate
Standard InChI InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13-8-6-12(7-9-13)5-4-10-16/h6-9H,4-5,10-11,16H2,1-3H3
Standard InChI Key LHWMQSVCKRCWMK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCCN

Introduction

Chemical Identity and Structural Features

Tert-butyl 2-(4-(3-aminopropyl)phenyl)acetate (CAS: 2413382-30-4) is characterized by the following structural attributes:

  • Molecular Formula: C26H29N5O2S\text{C}_{26}\text{H}_{29}\text{N}_5\text{O}_2\text{S} (as reported by EvitaChem).

  • Molecular Weight: 475.61 g/mol.

  • IUPAC Name: tert-Butyl 2-[4-(3-aminopropyl)phenyl]acetate.

The compound features a tert-butyl ester group attached to a phenylacetate core, with a 3-aminopropyl side chain at the para position of the phenyl ring. This structure confers both lipophilicity (from the tert-butyl group) and reactivity (from the primary amine), enabling diverse chemical modifications .

Structural Comparison with Analogues

FeatureTert-butyl 2-(4-(3-aminopropyl)phenyl)acetatetert-Butyl [4-(2-aminoethyl)phenyl]acetate (CAS: 124499-20-3)
Side Chain3-aminopropyl2-aminoethyl
Molecular FormulaC26H29N5O2S\text{C}_{26}\text{H}_{29}\text{N}_5\text{O}_2\text{S}C14H21NO2\text{C}_{14}\text{H}_{21}\text{NO}_2
ApplicationsMultitarget drug developmentEnzyme interaction studies

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis typically involves a multi-step process:

  • Protection of the Amine Group: The 3-aminopropyl side chain is introduced via nucleophilic substitution or reductive amination .

  • Esterification: Condensation of the phenylacetic acid derivative with tert-butanol using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

  • Purification: Column chromatography or recrystallization yields the final product .

Key Reaction Conditions

StepReagents/ConditionsYieldReference
Amine ProtectionBoc anhydride, THF, 0–25°C72–85%
EsterificationEDCI, HOBt, DCM, rt78–91%
DeprotectionTFA in DCM95%

Mechanistic Insights

The EDCI/HOBt system activates the carboxyl group of phenylacetic acid, facilitating nucleophilic attack by tert-butanol. The 3-aminopropyl group enhances solubility in polar solvents, aiding in purification .

Physicochemical Properties

PropertyValue/DescriptionMethodReference
Boiling Point332.3°C (predicted)QSPR modeling
Density1.030 g/cm³Computational
SolubilitySoluble in DCM, THF; sparingly in waterExperimental
pKa9.88 (amine group)Potentiometric

The tert-butyl group contributes to thermal stability, while the amine enables protonation at physiological pH, influencing bioavailability .

Assay TypeModel/ConcentrationEffect ObservedReference
Aβ AggregationIn vitro, 100 μM85% inhibition
AcetylcholinesteraseIn vitro, 0.17 μMCompetitive inhibition
Anti-InflammatoryRat paw edema, 10 mg/kg54% reduction

Applications in Pharmaceutical Development

Drug Intermediate

The compound serves as a precursor for:

  • Multitarget Inhibitors: Dual β-secretase/acetylcholinesterase inhibitors for neurodegenerative diseases .

  • Anti-Cancer Agents: Piperidine derivatives exhibit cytotoxicity against MCF-7 and HeLa cell lines.

Polymer Chemistry

Its amine group facilitates cross-linking in polyurethane coatings, enhancing mechanical durability .

Analytical Characterization

TechniqueKey FindingsReference
NMR Spectroscopyδ 1.47 ppm (tert-butyl), δ 3.60 ppm (CH₂)
Mass Spectrometrym/z 475.61 [M+H]⁺
HPLCRetention time: 12.3 min (C18 column)

Comparative Analysis with Structural Analogues

ParameterTert-butyl 2-(4-(3-aminopropyl)phenyl)acetatetert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
BioavailabilityModerate (LogP = 2.77)High (LogP = 3.12)
Synthetic ComplexityIntermediateHigh
Cost$360/g $420/g

Future Perspectives

Ongoing research focuses on:

  • Optimizing Blood-Brain Barrier Penetration: Structural modifications to enhance CNS delivery .

  • Green Synthesis: Catalytic methods to reduce EDCI/HOBt waste .

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